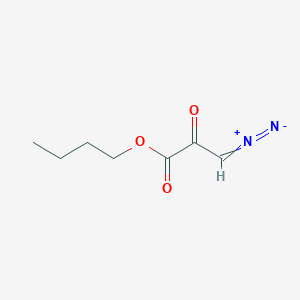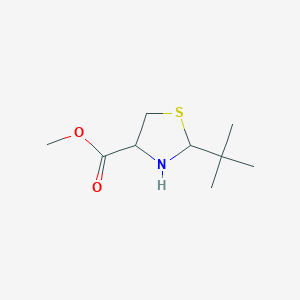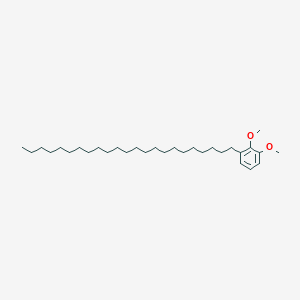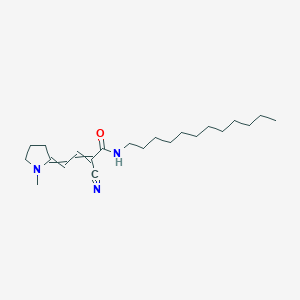
2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a dodecyl chain, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide typically involves the reaction of dodecylamine with cyanoacetic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the cyano group. The reaction conditions, including temperature and solvent choice, are crucial to achieving high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
Applications De Recherche Scientifique
2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and pyrrolidine ring play crucial roles in its bioactivity, enabling the compound to bind to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-4-(1-dodecyl-1H-quinolin-4-ylidene)-but-2-enoic acid ethyl ester
- 2-Cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide derivatives
Uniqueness
This compound stands out due to its unique combination of a long dodecyl chain, a cyano group, and a pyrrolidine ring. This structure imparts distinct physicochemical properties and bioactivity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
140865-55-0 |
|---|---|
Formule moléculaire |
C22H37N3O |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
2-cyano-N-dodecyl-4-(1-methylpyrrolidin-2-ylidene)but-2-enamide |
InChI |
InChI=1S/C22H37N3O/c1-3-4-5-6-7-8-9-10-11-12-17-24-22(26)20(19-23)15-16-21-14-13-18-25(21)2/h15-16H,3-14,17-18H2,1-2H3,(H,24,26) |
Clé InChI |
JCKVYVSPVWYYQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C(=CC=C1CCCN1C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
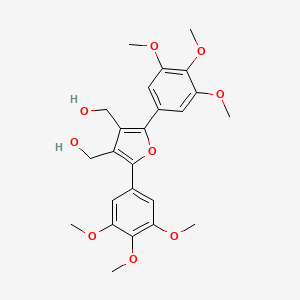
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
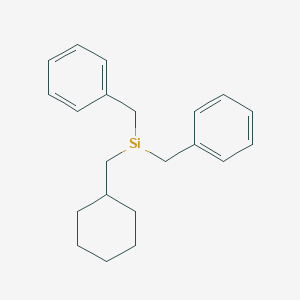
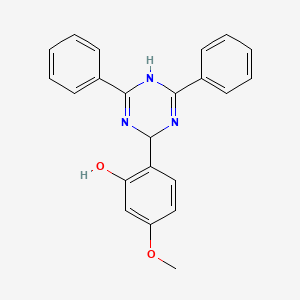
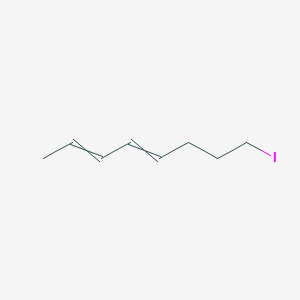
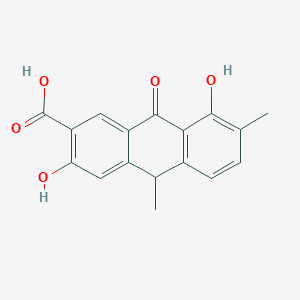
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
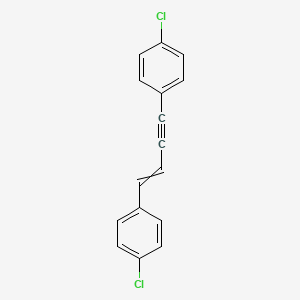
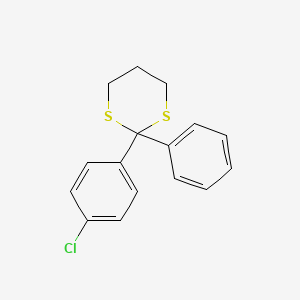
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
